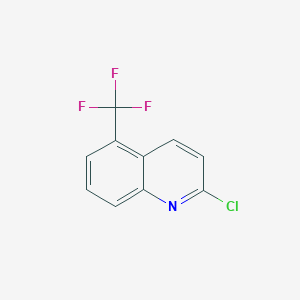
5-Bromo-2-trifluoromethyl-thiazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-2-trifluoromethyl-thiazole-4-carboxylic acid is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom at the 5th position and a trifluoromethyl group at the 2nd position on the thiazole ring, along with a carboxylic acid group at the 4th position. It is known for its diverse applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-trifluoromethyl-thiazole-4-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-amino-5-bromothiazole with trifluoroacetic acid under specific conditions . Another method includes the condensation of 2-bromo-4-trifluoromethylthiazole with carbon dioxide in the presence of a suitable catalyst .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as bromination, trifluoromethylation, and carboxylation, followed by purification techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-trifluoromethyl-thiazole-4-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones and reduction to form thiazolidines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium ethoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Products: Depending on the substituent introduced, various derivatives of the thiazole ring can be formed.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Thiazolidines.
Scientific Research Applications
5-Bromo-2-trifluoromethyl-thiazole-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-trifluoromethyl-thiazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s bromine and trifluoromethyl groups contribute to its reactivity and ability to form stable complexes with various biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
2-Amino-5-bromothiazole: Shares the bromine substitution but lacks the trifluoromethyl and carboxylic acid groups.
2-Trifluoromethylthiazole: Contains the trifluoromethyl group but lacks the bromine and carboxylic acid groups.
Thiazole-4-carboxylic acid: Contains the carboxylic acid group but lacks the bromine and trifluoromethyl groups.
Uniqueness: 5-Bromo-2-trifluoromethyl-thiazole-4-carboxylic acid is unique due to the combination of its bromine, trifluoromethyl, and carboxylic acid groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C5HBrF3NO2S |
|---|---|
Molecular Weight |
276.03 g/mol |
IUPAC Name |
5-bromo-2-(trifluoromethyl)-1,3-thiazole-4-carboxylic acid |
InChI |
InChI=1S/C5HBrF3NO2S/c6-2-1(3(11)12)10-4(13-2)5(7,8)9/h(H,11,12) |
InChI Key |
WMPUDRHJBRXYRA-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(SC(=N1)C(F)(F)F)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![n-{2-Methoxy-4-[(e)-phenyldiazenyl]phenyl}acetamide](/img/structure/B13987138.png)

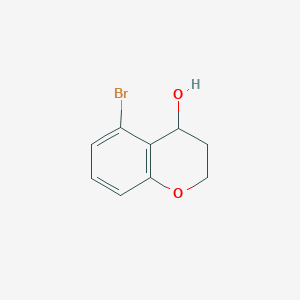
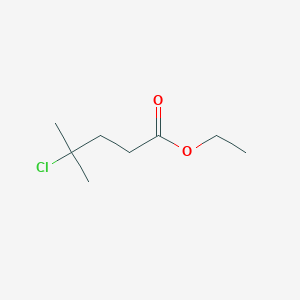
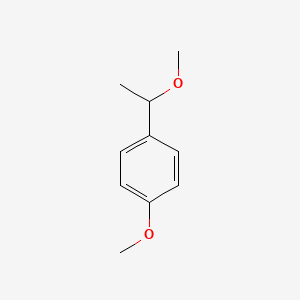

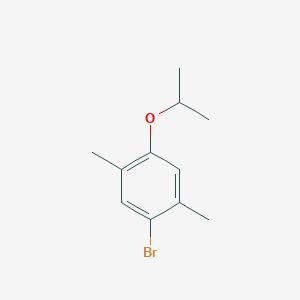
![3-Methyl-6-phenyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13987181.png)
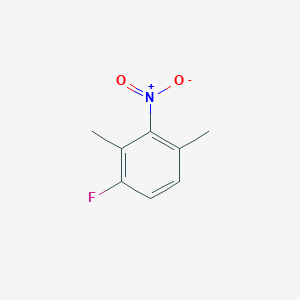
![4-[[4-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]piperazin-1-yl]iminomethyl]-N,N-bis(2-chloroethyl)aniline](/img/structure/B13987191.png)
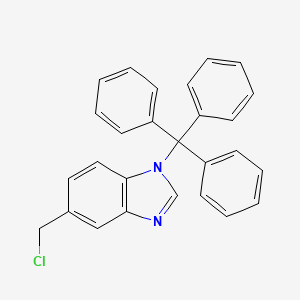
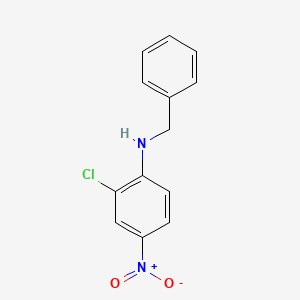
![Boc-(r)-3-([1,1'-biphenyl]-3-yl)-2-(aminomethyl)propanoic acid](/img/structure/B13987197.png)
